3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide
Description
This compound belongs to the class of thiazole-containing propanamide derivatives, characterized by a central 1,3-thiazole ring substituted with a phenylcarbamoyl amino group at position 2 and a propanamide side chain terminating in a 2-phenylethyl group. Its molecular formula is C₂₂H₂₃N₅O₂S, with a molecular weight of 421.52 g/mol (inferred from structural analogs in ).
Properties
IUPAC Name |
3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-19(22-14-13-16-7-3-1-4-8-16)12-11-18-15-28-21(24-18)25-20(27)23-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEASPIEGWAFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Phenylcarbamoyl Group: The thiazole intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbamoyl group.
Attachment of the Phenylethyl Group: Finally, the compound is reacted with 2-phenylethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the phenylcarbamoyl group.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of structurally analogous compounds is provided below:
Key Observations :
- Core Heterocycles : The target compound’s thiazole core distinguishes it from oxadiazole-based analogs (e.g., ). Thiazoles generally exhibit greater metabolic stability due to sulfur’s electron-withdrawing effects compared to oxadiazoles .
- Thermal Stability : While the target’s melting point is unreported, analogs with phenylcarbamoyl groups (e.g., ) typically melt between 130–180°C, suggesting similar stability .
Comparison with Analog Syntheses :
- Compound 7c () : Uses hydrazine hydrate and carbon disulfide for oxadiazole ring formation, differing from the thiazole-focused route for the target compound.
- Compound 4 () : Employs direct coupling of chloropyridine with phenylcarbamoyl-propanamide, bypassing heterocycle synthesis.
Spectral and Analytical Data
Biological Activity
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide, also known by its CAS number 1040647-99-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 381.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an amide functional group that may contribute to its interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1040647-99-1 |
| Molecular Formula | C₁₉H₁₉N₅O₂S |
| Molecular Weight | 381.5 g/mol |
Antimicrobial Properties
Research indicates that compounds with thiazole moieties often exhibit antimicrobial properties. In a screening assay, derivatives of thiazole have shown significant activity against various bacterial strains, suggesting that this compound may also possess similar properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
Cytotoxicity and Cancer Research
The cytotoxic effects of compounds similar to this compound have been explored in various cancer cell lines. In vitro studies have shown that certain thiazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that the compound might be investigated further for its potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazole ring may facilitate binding to enzymes or receptors involved in signaling pathways related to inflammation and cell growth. For example, compounds with similar structures have been shown to modulate inflammatory responses by inhibiting key enzymes involved in the production of pro-inflammatory cytokines .
Case Studies and Research Findings
- Inhibition of T3SS : A study demonstrated that compounds structurally related to this compound inhibited the secretion of virulence factors in pathogenic bacteria by targeting the T3SS .
- Cytotoxicity Assessment : In a comparative study involving various thiazole derivatives, it was found that certain modifications enhanced cytotoxicity against breast cancer cell lines, indicating that structural optimization could lead to more effective anticancer agents .
- Antimicrobial Activity : A series of thiazole-based compounds were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
